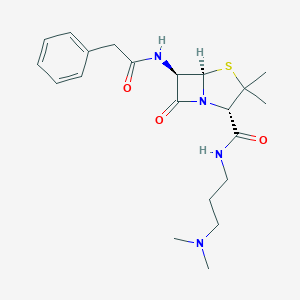
(Z)-2,3-Dimethyl-4-oxopent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,3-Dimethyl-4-oxopent-2-enal, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOP is a yellowish oil that belongs to the class of α,β-unsaturated aldehydes. The purpose of
Wirkmechanismus
(Z)-2,3-Dimethyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde that can undergo various chemical reactions due to the presence of the unsaturated double bond. (Z)-2,3-Dimethyl-4-oxopent-2-enal can undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. (Z)-2,3-Dimethyl-4-oxopent-2-enal can also undergo Michael addition reactions with various nucleophiles, such as enolates and thiols. The mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems is not well understood and requires further investigation.
Biochemische Und Physiologische Effekte
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (Z)-2,3-Dimethyl-4-oxopent-2-enal has also been shown to exhibit anti-inflammatory and antioxidant activities. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2,3-Dimethyl-4-oxopent-2-enal has several advantages for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is readily available and can be synthesized in high yields using various methods. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (Z)-2,3-Dimethyl-4-oxopent-2-enal has several limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is highly reactive and can undergo various chemical reactions, which can complicate its use in some experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal also has a pungent odor, which can be unpleasant and may require special handling procedures.
Zukünftige Richtungen
There are several future directions for the research on (Z)-2,3-Dimethyl-4-oxopent-2-enal. One direction is to investigate the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems. Understanding the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal can provide insights into its potential applications in various fields, including medicine and agriculture. Another direction is to explore the use of (Z)-2,3-Dimethyl-4-oxopent-2-enal as a building block for the synthesis of chiral compounds. (Z)-2,3-Dimethyl-4-oxopent-2-enal's ability to form chiral enolates makes it a promising reagent for the synthesis of chiral compounds. Finally, further research is needed to explore the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, (Z)-2,3-Dimethyl-4-oxopent-2-enal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be synthesized using various methods and has several advantages and limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects and has several promising future directions for research. Further research is needed to fully understand the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields and to explore its mechanism of action in biological systems.
Synthesemethoden
The synthesis of (Z)-2,3-Dimethyl-4-oxopent-2-enal can be achieved through various methods. One of the most common methods is the oxidation of 2,3-dimethyl-2-butene using potassium permanganate. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ozone, followed by oxidative workup. The yield of (Z)-2,3-Dimethyl-4-oxopent-2-enal from these methods is typically high, ranging from 80% to 90%.
Wissenschaftliche Forschungsanwendungen
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also a useful reagent for the synthesis of chiral compounds due to its ability to form chiral enolates.
Eigenschaften
CAS-Nummer |
104613-82-3 |
|---|---|
Produktname |
(Z)-2,3-Dimethyl-4-oxopent-2-enal |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(Z)-2,3-dimethyl-4-oxopent-2-enal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |
InChI-Schlüssel |
JOIPXRIQHWMPFU-WAYWQWQTSA-N |
Isomerische SMILES |
C/C(=C(\C)/C(=O)C)/C=O |
SMILES |
CC(=C(C)C(=O)C)C=O |
Kanonische SMILES |
CC(=C(C)C(=O)C)C=O |
Synonyme |
2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



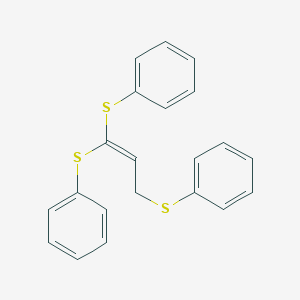
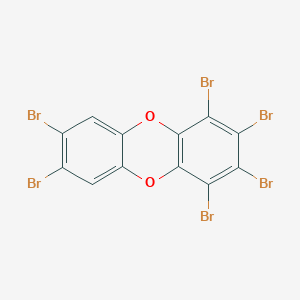
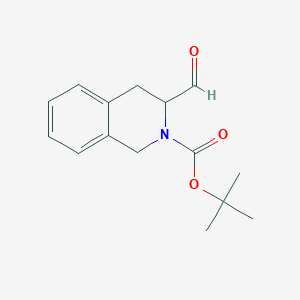
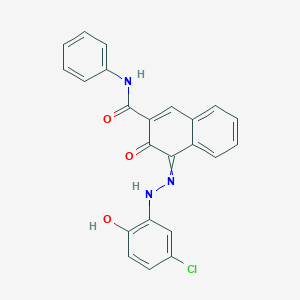
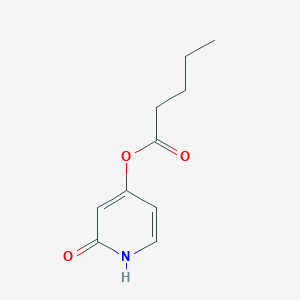
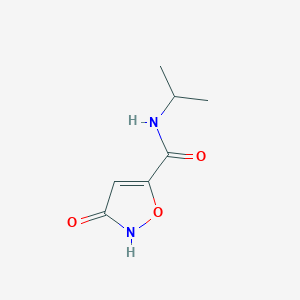
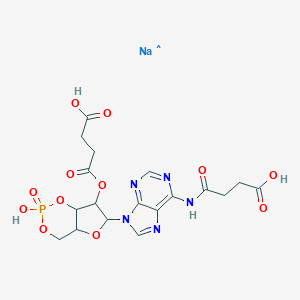
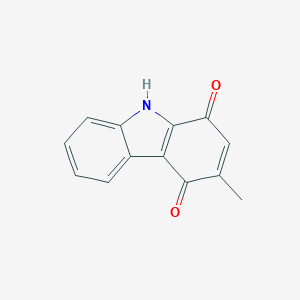
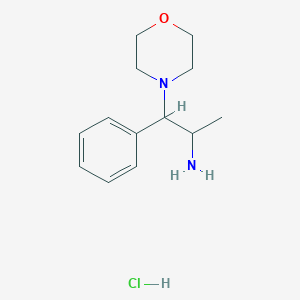
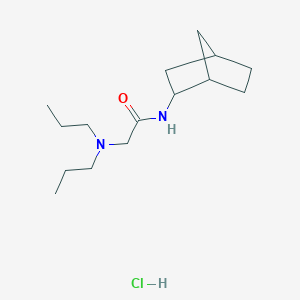
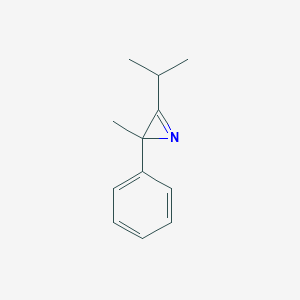
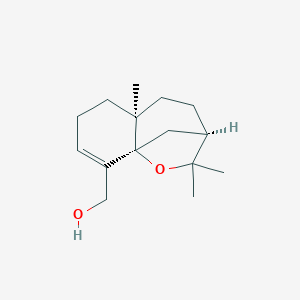
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
